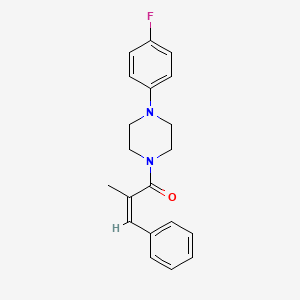
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine, also known as CF3-pyridine, is a pyridine-based compound that has gained significant attention in scientific research due to its unique properties. CF3-pyridine is a highly reactive compound that can be synthesized through various methods.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential as a catalyst in organic reactions.
Mécanisme D'action
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that can undergo various chemical reactions. It can act as a nucleophile or an electrophile, depending on the reaction conditions. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been shown to undergo reactions with various functional groups, including aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can bind to certain receptors in the brain and modulate their activity. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has several advantages for lab experiments, including its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and as a catalyst in organic reactions. However, 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that requires careful handling and storage. It can also be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine. One area of research is the development of new synthetic methods for 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its derivatives. Another area of research is the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine's potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its potential as a therapeutic agent.
Méthodes De Synthèse
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethyl lithium and 2-chlorophenol with sodium hydride. Another method involves the reaction of 2-chloropyridine with trifluoromethyl iodide and 2-chlorophenol with potassium carbonate. The synthesis of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYZBDMMWHPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)

